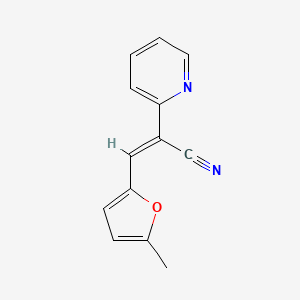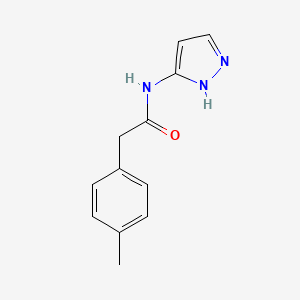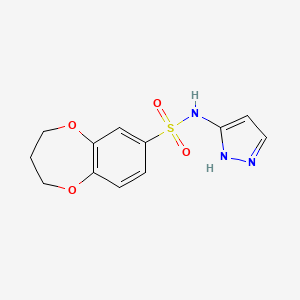
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone, also known as DIM-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone is not fully understood. However, it is believed that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone exerts its effects by modulating various signaling pathways in cells. For example, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to activate the JNK signaling pathway, which is involved in apoptosis. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to have antioxidant effects, which may be beneficial for preventing oxidative stress-related diseases. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone in lab experiments is that it is a synthetic compound that can be easily produced in high yield and purity. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been shown to have low toxicity in cell and animal models, making it a potentially safe compound for use in research. However, one limitation of using (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone. One direction is to further investigate its anti-inflammatory properties and potential use as a treatment for inflammatory diseases. Another direction is to explore its potential as an anti-cancer agent and to develop new cancer treatments based on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone and its potential as a treatment for cognitive disorders.
Métodos De Síntesis
The synthesis of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone involves a multi-step process that includes the reaction of 1H-indole-4-carboxaldehyde with 3,3-dimethylmorpholine in the presence of a base to form the intermediate. The intermediate is then reacted with an acid chloride to yield the final product, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone. This process has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone have been the focus of several scientific studies. One study found that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Another study showed that (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone can induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, (3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)10-19-9-8-17(15)14(18)12-4-3-5-13-11(12)6-7-16-13/h3-7,16H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAOHNJFSPZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=C3C=CNC3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-dimethylmorpholin-4-yl)-(1H-indol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)

![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
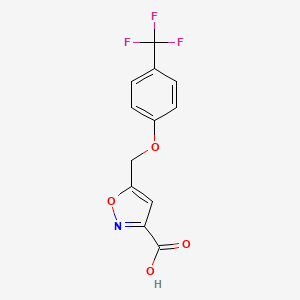
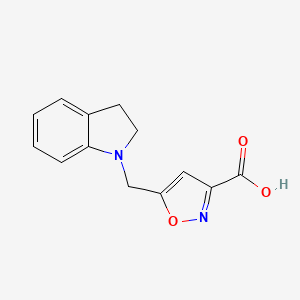
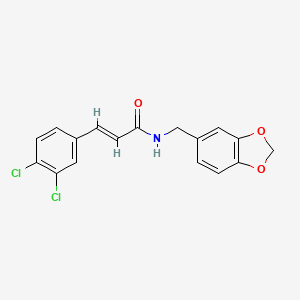
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
